molecular formula C20H30N2O3 B4550975 N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B4550975
M. Wt: 346.5 g/mol
InChI Key: FOJRDXMXPCDSFV-UHFFFAOYSA-N
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Description

N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(4-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C20H30N2O3 and its molecular weight is 346.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.22564282 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organometallic Chemistry and Ligand Synthesis

The study by Stößel et al. (1996) highlights the use of Mo(CO)_3 fragments as organometallic protection groups in the synthesis of functionalized tripodal phosphine ligands. This approach enables the formation of complex structures with potential applications in catalysis and materials science. The process involves several steps, including saponification, reduction, and treatment with various reagents to achieve the desired functional groups (Stößel, Mayer, Maichle‐Mössmer, Fawzi, & Steimann, 1996).

Molecular Diversity and Chemical Reactions

The work by Sun et al. (2013) explores the molecular diversity arising from three-component reactions involving similar compounds. The study demonstrates how different substrates and reaction conditions can lead to a variety of products, including tetrahydro-4H-1,4-ethanoquinolizines, 2H-pyran-2,3-dicarboxylates, and buta-1,3-diene-1,2,4-tricarboxylates derivatives. This research underscores the versatility of such compounds in synthesizing diverse molecular structures with potential applications in drug discovery and materials science (Sun, Zhu, Gong, & Yan, 2013).

Properties

IUPAC Name

N'-(4-methoxyphenyl)-N-[4-(2-methylbutan-2-yl)cyclohexyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-5-20(2,3)14-6-8-15(9-7-14)21-18(23)19(24)22-16-10-12-17(25-4)13-11-16/h10-15H,5-9H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJRDXMXPCDSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NC(=O)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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